2-fluoro-5-hydroxy-3,4-dihydronaphthalen-1(2H)-one
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Overview
Description
2-fluoro-5-hydroxy-3,4-dihydronaphthalen-1(2H)-one is an organic compound that belongs to the class of naphthalenones This compound is characterized by the presence of a fluorine atom at the second position, a hydroxyl group at the fifth position, and a ketone group at the first position of the naphthalene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-5-hydroxy-3,4-dihydronaphthalen-1(2H)-one can be achieved through several synthetic routes. One common method involves the fluorination of 5-hydroxy-3,4-dihydronaphthalen-1(2H)-one using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) under mild conditions. The reaction typically takes place in an organic solvent like dichloromethane at room temperature.
Another approach involves the use of electrophilic fluorination reagents such as Selectfluor. This method also requires the presence of a base, such as potassium carbonate, to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, ensures the efficient production of the compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-5-hydroxy-3,4-dihydronaphthalen-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents used under mild conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) to facilitate substitution reactions.
Major Products
Oxidation: Formation of 2-fluoro-5-keto-3,4-dihydronaphthalen-1(2H)-one or 2-fluoro-5-carboxy-3,4-dihydronaphthalen-1(2H)-one.
Reduction: Formation of 2-fluoro-5-hydroxy-3,4-dihydronaphthalen-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-fluoro-5-hydroxy-3,4-dihydronaphthalen-1(2H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Material Science: It is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound is used as a probe to study enzyme interactions and metabolic pathways.
Industrial Applications: It is investigated for its potential use as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-fluoro-5-hydroxy-3,4-dihydronaphthalen-1(2H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity to these targets, leading to increased biological activity. The hydroxyl and ketone groups play a crucial role in the compound’s reactivity and interaction with biological molecules, influencing various pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- 2-fluoro-5-hydroxy-1,4-dihydronaphthalen-1(2H)-one
- 2-chloro-5-hydroxy-3,4-dihydronaphthalen-1(2H)-one
- 2-fluoro-5-methoxy-3,4-dihydronaphthalen-1(2H)-one
Uniqueness
2-fluoro-5-hydroxy-3,4-dihydronaphthalen-1(2H)-one is unique due to the presence of both a fluorine atom and a hydroxyl group on the naphthalenone ring system. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable target for research and development in various scientific fields.
Properties
CAS No. |
507477-10-3 |
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Molecular Formula |
C10H9FO2 |
Molecular Weight |
180.17 g/mol |
IUPAC Name |
2-fluoro-5-hydroxy-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C10H9FO2/c11-8-5-4-6-7(10(8)13)2-1-3-9(6)12/h1-3,8,12H,4-5H2 |
InChI Key |
VKIZBAPIKQQMJS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC=C2O)C(=O)C1F |
Origin of Product |
United States |
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